Desiodomethyl 4-DAMP

Description

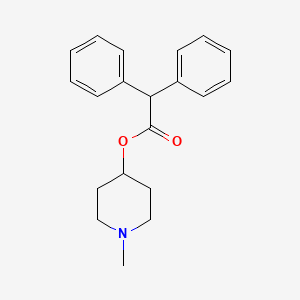

Structure

3D Structure

Propriétés

IUPAC Name |

(1-methylpiperidin-4-yl) 2,2-diphenylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-21-14-12-18(13-15-21)23-20(22)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLMWCBEAXEKAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of 4-DAMP: A Technical Guide for Researchers

An In-depth Whitepaper on the Antagonistic Action of 1,1-dimethyl-4-diphenylacetoxypiperidinium iodide (4-DAMP) at Muscarinic Acetylcholine Receptors

This technical guide provides a comprehensive overview of the mechanism of action of 4-DAMP, a widely used pharmacological tool in muscarinic acetylcholine receptor (mAChR) research. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, signaling pathways, and experimental methodologies crucial for understanding and utilizing this potent antagonist.

Executive Summary

4-DAMP (1,1-dimethyl-4-diphenylacetoxypiperidinium iodide) is a potent and selective competitive antagonist of the M3 muscarinic acetylcholine receptor.[1] While exhibiting its highest affinity for the M3 subtype, it also demonstrates significant affinity for the M5 receptor and can antagonize M1 receptors at higher concentrations. Its primary mechanism involves competitively binding to the orthosteric site of these G-protein coupled receptors (GPCRs), thereby preventing the binding of the endogenous agonist, acetylcholine (ACh), and inhibiting the initiation of downstream signaling cascades. This antagonistic action makes 4-DAMP an invaluable tool for elucidating the physiological and pathological roles of the M3 muscarinic receptor, particularly in processes such as glandular secretion and smooth muscle contraction.

Mechanism of Action: Competitive Antagonism

4-DAMP functions as a competitive antagonist, meaning it reversibly binds to the same site on the muscarinic receptor as acetylcholine.[1] This binding does not elicit a cellular response but instead blocks ACh from activating the receptor. The hallmark of competitive antagonism is the surmountable nature of the blockade; the inhibitory effect of 4-DAMP can be overcome by increasing the concentration of the agonist (e.g., acetylcholine or carbachol). This relationship is quantitatively described by the Schild equation, where the dose-response curve for the agonist is shifted to the right in the presence of the antagonist, with a slope of unity (approximately 1) in a Schild plot, which is characteristic of competitive antagonism.[1]

Signaling Pathways Modulated by 4-DAMP

The M1, M3, and M5 muscarinic receptors, for which 4-DAMP has the highest affinity, are coupled to the Gq/11 family of G-proteins. Upon agonist binding, these receptors activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.

By competitively blocking the binding of acetylcholine, 4-DAMP effectively inhibits this entire signaling cascade at its origin, preventing the generation of IP3 and DAG and the subsequent rise in intracellular calcium.

Quantitative Pharmacological Data

The affinity of 4-DAMP for the different muscarinic receptor subtypes is a critical aspect of its utility as a research tool. The following table summarizes the binding affinities (Ki values) of 4-DAMP for human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki) in nM | -log(Ki) (pKi) |

| M1 | 1.2 | 8.92 |

| M2 | 15.8 | 7.80 |

| M3 | 0.5 | 9.30 |

| M4 | 25.1 | 7.60 |

| M5 | 1.3 | 8.89 |

Data compiled from various radioligand binding studies. Values can vary based on experimental conditions.

As the data indicates, 4-DAMP displays the highest affinity for the M3 receptor, followed closely by the M1 and M5 receptors. Its affinity for M2 and M4 receptors is significantly lower, highlighting its selectivity profile.

Key Experimental Protocols

The characterization of 4-DAMP's mechanism of action relies on robust experimental methodologies. The following sections detail the protocols for two fundamental assays used in its pharmacological profiling.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the receptor of interest. For 4-DAMP, a competition binding assay is typically employed to determine its affinity (Ki) for different muscarinic receptor subtypes.

Objective: To determine the binding affinity (Ki) of 4-DAMP for muscarinic receptor subtypes.

Materials:

-

Cell membranes expressing the desired human muscarinic receptor subtype (M1-M5).

-

Radioligand, e.g., [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

-

Unlabeled 4-DAMP.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Non-specific binding determinator (e.g., 1 µM atropine).

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Preparation: Prepare serial dilutions of unlabeled 4-DAMP.

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., [3H]-NMS at its Kd concentration), and varying concentrations of unlabeled 4-DAMP. Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess atropine).

-

Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 2-3 hours).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the 4-DAMP concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Schild Analysis

This functional assay is used to characterize the nature of antagonism (i.e., competitive vs. non-competitive) and to determine the antagonist's affinity (pA2 value) in a physiological system.

Objective: To determine if 4-DAMP acts as a competitive antagonist and to calculate its pA2 value.

Materials:

-

Isolated tissue preparation that exhibits a contractile or secretory response to a muscarinic agonist (e.g., guinea pig ileum, rat bladder).

-

Muscarinic agonist (e.g., carbachol).

-

4-DAMP.

-

Organ bath setup with physiological saline solution, aeration, and a force transducer.

Procedure:

-

Baseline Agonist Dose-Response: Generate a cumulative concentration-response curve for the agonist (e.g., carbachol) to establish a baseline.

-

Antagonist Incubation: Wash the tissue and incubate it with a fixed concentration of 4-DAMP for a period sufficient to reach equilibrium (e.g., 30-60 minutes).

-

Second Agonist Dose-Response: In the continued presence of 4-DAMP, generate a second agonist concentration-response curve.

-

Repeat: Repeat steps 2 and 3 with at least two other concentrations of 4-DAMP.

-

Data Analysis:

-

For each concentration of 4-DAMP, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in its absence.

-

Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of 4-DAMP (-log[4-DAMP]) on the x-axis. This is the Schild plot.

-

Perform a linear regression on the Schild plot. A slope not significantly different from 1 indicates competitive antagonism. The x-intercept of the regression line is the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. The pA2 is theoretically equal to the pKi.

-

Conclusion

4-DAMP is a cornerstone pharmacological tool for the study of muscarinic acetylcholine receptors, particularly the M3 subtype. Its mechanism as a potent, selective, and competitive antagonist is well-characterized through radioligand binding assays and functional studies employing Schild analysis. A thorough understanding of its binding affinities, its impact on Gq-coupled signaling pathways, and the experimental methodologies used to study its effects is paramount for any researcher investigating the role of muscarinic receptors in health and disease. This guide provides the foundational knowledge and protocols to effectively utilize 4-DAMP in a research setting.

References

An In-depth Technical Guide on the Pharmacology and Toxicology Profile of 4-DAMP

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP) is a well-characterized and widely utilized pharmacological tool, recognized for its potent and selective antagonist activity at the M3 subtype of muscarinic acetylcholine receptors (mAChRs).[1] As a quaternary ammonium compound, its permanent positive charge restricts its ability to cross the blood-brain barrier, making it particularly valuable for investigating the function of peripheral muscarinic receptors without the confounding effects on the central nervous system.[1] This technical guide provides a comprehensive overview of the pharmacology and toxicology of 4-DAMP, with a focus on its mechanism of action, receptor binding affinities, functional effects, and available safety information. Detailed experimental protocols and visual representations of key pathways and workflows are included to support researchers in their study design and data interpretation.

Pharmacology

Mechanism of Action

4-DAMP functions as a competitive antagonist at muscarinic acetylcholine receptors.[1] It binds reversibly to the same site as the endogenous neurotransmitter, acetylcholine (ACh), and other muscarinic agonists.[2] This competitive binding prevents the activation of the receptor by agonists, thereby inhibiting the downstream signaling cascades. The hallmark of its competitive antagonism is the parallel rightward shift of the concentration-response curves of muscarinic agonists in the presence of 4-DAMP, without a reduction in the maximal response.[1][3]

Receptor Binding Affinity

Radioligand binding assays have been instrumental in determining the affinity of 4-DAMP for the five muscarinic receptor subtypes (M1-M5). These studies consistently demonstrate that 4-DAMP exhibits the highest affinity for the M3 receptor subtype, with considerable affinity for M1 and M5 receptors, and lower affinity for M2 and M4 receptors.[1][4]

Table 1: Binding Affinities (Ki) of 4-DAMP for Human Muscarinic Receptor Subtypes

| Receptor Subtype | Ki (nM) | Reference |

| M1 | 0.57 | [4] |

| M2 | 7.3 | [4] |

| M3 | 0.37 | [4] |

| M4 | 0.72 | [4] |

| M5 | 0.55 | [4] |

Functional Antagonism

The functional antagonism of 4-DAMP has been extensively characterized in a variety of isolated tissue preparations. The potency of a competitive antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.[5][6] Schild analysis is the classical method used to determine the pA2 value and to confirm the competitive nature of the antagonism.[1][3][5] A Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.[2][7]

Table 2: Functional Antagonist Potency (pA2) of 4-DAMP in Various Tissues

| Tissue | Species | Agonist | pA2 Value | Reference |

| Jejunum (longitudinal smooth muscle) | Horse | Acetylcholine | 9.18 | [3] |

| Colon (circular muscle) | Human | Carbachol | 9.41 ± 0.23 | [5] |

| Colon (longitudinal muscle) | Human | Carbachol | 9.09 ± 0.16 | [5] |

| Urinary Bladder | Rat | Acetylcholine | 8.26 ± 0.05 | [5] |

Key Experimental Protocols

Radioligand Binding Assay

This protocol describes a typical competition binding assay to determine the affinity (Ki) of a test compound like 4-DAMP for a specific muscarinic receptor subtype.

Objective: To determine the equilibrium dissociation constant (Ki) of 4-DAMP for a muscarinic receptor subtype through competitive binding with a radiolabeled ligand (e.g., [3H]-N-methylscopolamine, [3H]NMS).

Materials:

-

Cell membranes from a cell line expressing the desired human muscarinic receptor subtype (e.g., CHO-K1 cells).[1]

-

Radiolabeled ligand (e.g., [3H]NMS).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[1]

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[1]

-

Unlabeled 4-DAMP at various concentrations.

-

A high concentration of a non-selective muscarinic antagonist (e.g., atropine) for determining non-specific binding.[1]

-

Glass fiber filters.

-

Scintillation vials and scintillation fluid.

-

Filtration apparatus and liquid scintillation counter.[2]

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled 4-DAMP. For total binding, omit the unlabeled antagonist. For non-specific binding, add a saturating concentration of a high-affinity unlabeled ligand like atropine.

-

Equilibration: Incubate the plate at a specified temperature for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.[2]

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the 4-DAMP concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of 4-DAMP that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]

Isolated Organ Bath Functional Assay and Schild Analysis

This protocol describes a typical isolated organ bath experiment to determine the functional antagonist activity (pA2 value) of 4-DAMP.

Objective: To determine the pA2 value of 4-DAMP for its antagonist action on agonist-induced smooth muscle contraction.

Materials:

-

Isolated tissue (e.g., guinea-pig ileum, rat urinary bladder).[1]

-

Organ bath system with a temperature-controlled chamber (37°C), aeration (95% O₂ / 5% CO₂), and an isometric force transducer.[1]

-

Physiological salt solution (e.g., Krebs-Henseleit solution).[1]

-

Muscarinic agonist (e.g., acetylcholine, carbachol).[1]

-

4-DAMP at various concentrations.

Procedure:

-

Tissue Preparation: Dissect the desired tissue and mount a segment in the organ bath under a resting tension.[1]

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular washing.[1]

-

Control Agonist Concentration-Response Curve: Add the muscarinic agonist in a cumulative manner to obtain a concentration-response curve. Wash the tissue thoroughly until it returns to the baseline.[1]

-

Antagonist Incubation: Add a known concentration of 4-DAMP to the bath and incubate for a predetermined period (e.g., 30-60 minutes).[1]

-

Agonist Concentration-Response Curve in the Presence of Antagonist: Repeat the cumulative addition of the agonist to obtain a second concentration-response curve in the presence of 4-DAMP.[1]

-

Repeat: Wash the tissue and repeat steps 4 and 5 with at least two other concentrations of 4-DAMP.

Data Analysis (Schild Analysis):

-

For each concentration of 4-DAMP, calculate the dose-ratio (DR). The dose-ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of 4-DAMP (-log[4-DAMP]) on the x-axis.[5]

-

Perform a linear regression on the data points. For a competitive antagonist, the slope of the line should not be significantly different from 1.[2]

-

The x-intercept of the regression line is the pA2 value.[5]

Signaling Pathways and Experimental Workflows

M3 Muscarinic Receptor Signaling Pathway

The M3 muscarinic receptor, the primary target of 4-DAMP, is a G-protein coupled receptor (GPCR) that predominantly couples to Gq/11 proteins.[8] Upon activation by an agonist like acetylcholine, the receptor initiates a signaling cascade that leads to various physiological responses, such as smooth muscle contraction and glandular secretion.[2][8] 4-DAMP competitively blocks the initial step of this pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Effects of muscarinic receptor antagonists on acetylcholine-induced contractions of jejunal smooth muscle in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-DAMP [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]

- 7. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 8. benchchem.com [benchchem.com]

The Structure-Activity Relationship of 4-DAMP Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP) analogues as antagonists of muscarinic acetylcholine receptors (mAChRs). 4-DAMP is a cornerstone pharmacological tool, renowned for its high affinity and selectivity for the M3 muscarinic receptor subtype. Understanding the SAR of its analogues is crucial for the rational design of novel therapeutics targeting the cholinergic system for a variety of pathological conditions, including chronic obstructive pulmonary disease (COPD), overactive bladder, and certain neurological disorders. This document details the binding affinities and functional potencies of key 4-DAMP analogues, provides detailed experimental protocols for their characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Structure-Activity Relationship of 4-DAMP Analogues

The antagonistic activity of 4-DAMP and its analogues at muscarinic receptors is dictated by several key structural features. The core pharmacophore consists of a central piperidine ring, a diphenylacetoxy moiety at the 4-position, and a methylated nitrogen atom. Modifications to each of these regions have been explored to elucidate the structural requirements for high affinity and subtype selectivity.

The quaternary ammonium group, with its permanent positive charge, is a critical element for high-affinity binding to the anionic aspartate residue in the orthosteric binding pocket of muscarinic receptors. The diphenylacetoxy group, with its two bulky phenyl rings, contributes significantly to the compound's affinity and selectivity, likely through hydrophobic and van der Waals interactions with the receptor. The piperidine ring serves as a scaffold, and its conformation can influence the orientation of the other functional groups within the binding pocket.

Investigations into a series of 4-DAMP analogues have revealed that the structural requirements for high affinity can differ between muscarinic receptor subtypes.[1] In general, the M3 receptor appears to have more stringent structural requirements for high-affinity binding compared to the M1, M2, and putative M4 receptors.[1] Interestingly, the ability of these compounds to discriminate between receptor subtypes is not directly correlated with their affinity for any single subtype.[1]

Irreversible analogues of 4-DAMP, such as 4-DAMP mustard, have been instrumental in probing receptor function.[2] These compounds form a covalent bond with the receptor, allowing for the selective inactivation of receptor subtypes and the elucidation of their physiological roles.[2]

Data Presentation

The following tables summarize the quantitative data on the binding affinities and functional potencies of 4-DAMP and several of its analogues at different muscarinic receptor subtypes. This data is essential for comparing the relative potencies and selectivities of these compounds.

Table 1: Binding Affinities (pKi) of 4-DAMP Analogues at Muscarinic Receptor Subtypes

| Compound | M1 (NB-OK1 cells) | M2 (Rat Heart) | M3 (Rat Pancreas) | M4 (Rat Striatum) | Reference |

| 4-DAMP | 8.9 | 8.1 | 9.2 | 8.5 | [1] |

| N-desmethyl-4-DAMP | 8.5 | 7.9 | 8.8 | 8.3 | [1] |

| 4-DAMP methobromide | 8.8 | 8.0 | 9.1 | 8.4 | [1] |

| 2-methyl-4-DAMP | 8.7 | 8.2 | 8.9 | 8.6 | [1] |

| 3-methyl-4-DAMP | 8.6 | 8.1 | 8.8 | 8.5 | [1] |

| N-ethyl-N-desmethyl-4-DAMP | 8.4 | 7.8 | 8.7 | 8.2 | [1] |

| N-propyl-N-desmethyl-4-DAMP | 8.2 | 7.6 | 8.5 | 8.0 | [1] |

| 4-phenylacetoxy-N-methylpiperidine | 7.5 | 6.9 | 7.8 | 7.3 | [1] |

| 4-benziloyloxy-N-methylpiperidine | 8.1 | 7.5 | 8.4 | 7.9 | [1] |

Table 2: Functional Antagonist Potencies (pA2) of 4-DAMP in Various Tissues

| Tissue | Agonist | pA2 Value | Reference |

| Rat Duodenum | McN-A-343 | 9.4 | [3] |

| Rabbit Vas Deferens | McN-A-343 | 8.7 | [3] |

Experimental Protocols

The characterization of 4-DAMP analogues relies on a suite of in vitro pharmacological assays. The following are detailed methodologies for two key experiments: radioligand binding assays and Schild analysis for functional antagonism.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a 4-DAMP analogue for a specific muscarinic receptor subtype.

Materials:

-

Cell membranes expressing the desired muscarinic receptor subtype (e.g., from transfected cell lines or tissue homogenates).

-

Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

-

Unlabeled 4-DAMP analogue (test compound).

-

Non-selective muscarinic antagonist for determining non-specific binding (e.g., atropine).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation cocktail.

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Dilute the membranes in assay buffer to a final protein concentration optimized for the assay.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add assay buffer, radioligand (at a concentration close to its Kd), and diluted cell membranes.

-

Non-specific Binding (NSB): Add a high concentration of the non-selective antagonist (e.g., 10 µM atropine), radioligand, and diluted cell membranes.

-

Competitive Binding: Add serial dilutions of the 4-DAMP analogue, radioligand, and diluted cell membranes.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Schild Analysis for Functional Antagonism

This protocol describes the use of an isolated organ bath experiment and Schild analysis to determine the pA2 value of a 4-DAMP analogue, a measure of its functional antagonist potency.

Materials:

-

Isolated tissue preparation (e.g., guinea pig ileum, rat bladder).

-

Organ bath system with temperature control (37°C), aeration (95% O₂ / 5% CO₂), and an isometric force transducer.

-

Physiological salt solution (e.g., Krebs-Henseleit solution).

-

Muscarinic agonist (e.g., carbachol, acetylcholine).

-

4-DAMP analogue (antagonist).

Procedure:

-

Tissue Preparation: Mount the isolated tissue in the organ bath containing physiological salt solution and allow it to equilibrate under a resting tension.

-

Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist to determine its EC50 value in the absence of the antagonist.

-

Antagonist Incubation: Wash the tissue and incubate it with a fixed concentration of the 4-DAMP analogue for a predetermined time to allow for equilibrium.

-

Agonist Concentration-Response Curve in the Presence of Antagonist: Generate a second cumulative concentration-response curve for the agonist in the presence of the antagonist.

-

Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with at least two other concentrations of the antagonist.

-

Data Analysis (Schild Plot):

-

For each antagonist concentration, calculate the dose ratio (r), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

-

Calculate log(r-1) for each antagonist concentration.

-

Plot log(r-1) (y-axis) against the negative logarithm of the molar concentration of the antagonist (-log[B]) (x-axis).

-

Perform a linear regression on the data. The x-intercept of the regression line is the pA2 value. The slope of the line should be close to 1 for a competitive antagonist.

-

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of 4-DAMP analogues.

Caption: M3 Muscarinic Receptor Signaling Pathway via Gq Protein.

Caption: Experimental Workflow for Radioligand Binding Assay.

Caption: Logical Flow of Schild Analysis for pA2 Determination.

References

- 1. The interaction of 4-DAMP mustard with subtypes of the muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The use of irreversible ligands to inactivate receptor subtypes: 4-DAMP mustard and muscarinic receptors in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-DAMP analogues reveal heterogeneity of M1 muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]

4-DAMP's Selectivity for Muscarinic Receptor Subtypes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP), a widely used competitive antagonist for muscarinic acetylcholine receptors (mAChRs). This document details its binding affinities across all five receptor subtypes (M1-M5), outlines key experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Analysis of 4-DAMP's Muscarinic Receptor Selectivity

4-DAMP is well-established as a potent and selective antagonist for the M3 muscarinic receptor subtype.[1] It also demonstrates considerable affinity for the M1 and M5 subtypes, with lower affinity for the M2 and M4 subtypes.[1] The precise affinity values, typically determined through radioligand binding assays and functional assays, are crucial for interpreting experimental results and guiding drug design.

Binding Affinity Data

The following tables summarize the binding affinities (Ki, pKi) of 4-DAMP for the five human muscarinic receptor subtypes expressed in various cell systems. These values have been compiled from multiple studies to provide a comparative overview.

Table 1: 4-DAMP Binding Affinity (Ki) for Human Muscarinic Receptor Subtypes

| Receptor Subtype | Ki (nM) | Cell Line | Radioligand | Reference |

| M1 | 0.9 - 2.5 | CHO-K1, NB-OK1 | [³H]-NMS, [³H]-pirenzepine | [2][3] |

| M2 | 15 - 43 | CHO-K1, Rat Heart | [³H]-NMS, [³H]-QNB | [2][4] |

| M3 | 0.1 - 1.0 | CHO-K1, Rat Pancreas | [³H]-NMS, [³H]-4-DAMP | [2][5] |

| M4 | 10 - 50 | CHO-K1, Striatum | [³H]-NMS | [2][4] |

| M5 | 1.0 - 5.0 | CHO-K1 | [³H]-NMS | [4] |

Ki values represent the dissociation constant of the inhibitor. A lower Ki value indicates a higher binding affinity.

Table 2: 4-DAMP pKi Values for Human Muscarinic Receptor Subtypes

| Receptor Subtype | pKi | Reference |

| M1 | 8.6 - 9.0 | [6] |

| M2 | 7.4 - 7.8 | [6] |

| M3 | 9.0 - 10.0 | [6] |

| M4 | 7.3 - 8.0 | [6] |

| M5 | 8.3 - 9.0 | [6] |

pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.

Functional Antagonism Data

Functional assays, such as Schild analysis, are employed to quantify the potency of 4-DAMP as a competitive antagonist. The pA2 value, derived from a Schild plot, represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC₅₀ value.[7]

Table 3: 4-DAMP Functional Antagonism (pA2) at Muscarinic Receptors

| Receptor Subtype | Tissue/Cell Preparation | Agonist | pA2 Value | Reference |

| M1 | Rabbit vas deferens | McN-A-343 | 8.5 | [8][9] |

| M3 | Guinea pig ileum | Carbachol | 9.0 - 9.5 | [7] |

| M3 | Bovine tracheal smooth muscle | Methacholine | 8.54 | [4] |

Experimental Protocols

Accurate determination of 4-DAMP's selectivity relies on standardized and meticulously executed experimental protocols. The following sections detail the methodologies for radioligand binding assays and Schild analysis.

Radioligand Binding Assay

This protocol outlines a typical competitive radioligand binding assay to determine the Ki of a test compound like 4-DAMP for a specific muscarinic receptor subtype.

2.1.1. Materials

-

Cell membranes from a cell line stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells).[3]

-

Radioligand (e.g., [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-4-DAMP).[1]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[1]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[1]

-

Non-specific binding control: A high concentration of a non-labeled, high-affinity muscarinic antagonist (e.g., 1 µM atropine).[1]

-

Test compound (4-DAMP) at various concentrations.

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

2.1.2. Procedure

-

Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 50-200 µg/mL.[10]

-

Assay Setup: In a 96-well plate, add the following in order:

-

Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.[1]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.[1]

-

Washing: Wash the filters three times with ice-cold wash buffer.[1]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[10]

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Schild Analysis for Functional Antagonism

Schild analysis is a pharmacological method used to characterize the nature of antagonism and to determine the affinity (pA2) of a competitive antagonist.[11]

2.2.1. Materials

-

Isolated tissue preparation known to express the muscarinic receptor subtype of interest (e.g., guinea pig ileum for M3 receptors).

-

A stable muscarinic agonist (e.g., carbachol or methacholine).

-

The antagonist to be tested (4-DAMP).

-

Organ bath setup with physiological saline solution, aeration, and a force transducer.

2.2.2. Procedure

-

Tissue Preparation and Equilibration: Mount the isolated tissue in an organ bath containing physiological saline solution and allow it to equilibrate under a resting tension.

-

Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the muscarinic agonist to determine its EC₅₀ and maximum response.

-

Washout: Thoroughly wash the tissue to remove the agonist and allow it to return to baseline.

-

Antagonist Incubation: Add a known concentration of 4-DAMP to the organ bath and incubate for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium.[7]

-

Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of 4-DAMP, generate a second cumulative concentration-response curve for the agonist.

-

Repeat: Repeat steps 3-5 with several different concentrations of 4-DAMP.

-

Data Analysis:

-

Calculate the dose ratio for each concentration of 4-DAMP. The dose ratio is the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in the absence of the antagonist.

-

Create a Schild plot by graphing log(dose ratio - 1) on the y-axis against the negative logarithm of the molar concentration of 4-DAMP on the x-axis.

-

Perform a linear regression on the data points. The x-intercept of the regression line is the pA2 value. A slope that is not significantly different from 1 is indicative of competitive antagonism.[11]

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to 4-DAMP's mechanism of action and its experimental characterization.

M3 Muscarinic Receptor Signaling Pathway

The M3 muscarinic receptor primarily couples to Gq/11 G-proteins, initiating the phospholipase C signaling cascade.[5][12] 4-DAMP, as a competitive antagonist, blocks the binding of acetylcholine (ACh) to the M3 receptor, thereby inhibiting this downstream signaling.

Caption: M3 Muscarinic Receptor Signaling Pathway and its inhibition by 4-DAMP.

Radioligand Binding Assay Workflow

This diagram outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity of 4-DAMP.

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship of Experimental Data

Caption: Logical flow of experimental evidence for competitive antagonism.

References

- 1. benchchem.com [benchchem.com]

- 2. Binding properties of nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues to M1, M2, M3 and putative M4 muscarinic receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The interaction of 4-DAMP mustard with subtypes of the muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reactome | Activation of Gq by Muscarinic Acetylcholine Receptor M3 [reactome.org]

- 8. 4-DAMP analogues reveal heterogeneity of M1 muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-DAMP analogues reveal heterogeneity of M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 12. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

4-DAMP: A Technical Guide to a Quaternary Ammonium Muscarinic M3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP), a quaternary ammonium compound widely utilized as a potent and selective antagonist for the M3 muscarinic acetylcholine receptor (mAChR). Due to its permanently charged nature, 4-DAMP exhibits limited ability to cross the blood-brain barrier, making it an invaluable tool for investigating peripheral muscarinic receptor functions. This document details the chemical properties, mechanism of action, and pharmacological profile of 4-DAMP. Furthermore, it provides in-depth experimental protocols for key assays and presents signaling pathways and experimental workflows as Graphviz diagrams, offering a practical resource for researchers in pharmacology and drug development.

Introduction

4-diphenylacetoxy-N-methylpiperidine methiodide, commonly known as 4-DAMP, is a cornerstone pharmacological tool in the study of the cholinergic nervous system.[1] As a member of the quaternary ammonium compounds, it possesses a permanently positively charged nitrogen atom, which significantly restricts its passage across biological membranes, including the blood-brain barrier.[2] This property is particularly advantageous for studies requiring the selective modulation of peripheral muscarinic receptors without confounding central nervous system effects.[3] 4-DAMP is renowned for its high affinity and selectivity for the M3 subtype of muscarinic acetylcholine receptors, although it also shows considerable affinity for M1 and M5 receptors.[3][4] Its utility in elucidating the physiological and pathological roles of M3 receptors in various tissues, such as smooth muscle and exocrine glands, is well-documented.[3][5]

Chemical and Physical Properties

4-DAMP is a synthetic compound characterized by a quaternary ammonium salt structure. This permanent charge is a key determinant of its pharmacokinetic and pharmacodynamic properties.

| Property | Value | Reference |

| Chemical Name | 4-[(Diphenylacetyl)oxy]-1,1-dimethylpiperidin-1-ium iodide | [4] |

| Common Name | 4-DAMP | [4] |

| CAS Number | 1952-15-4 | [3] |

| Molecular Formula | C₂₁H₂₆INO₂ | [3] |

| Molecular Weight | 451.34 g/mol | [3] |

| Appearance | White to beige powder | [4] |

| Charge | Permanently charged quaternary ammonium cation | [2] |

Pharmacological Profile

Mechanism of Action

4-DAMP functions as a competitive antagonist at muscarinic acetylcholine receptors.[3] It binds reversibly to the same site as the endogenous agonist, acetylcholine (ACh), thereby preventing ACh-mediated receptor activation. This competitive antagonism is characterized by a parallel rightward shift in the concentration-response curve of a muscarinic agonist in the presence of 4-DAMP, without a reduction in the maximal response.[3] The primary downstream effect of 4-DAMP at M3 receptors is the blockade of the Gq protein signaling cascade.

Receptor Binding Affinity

The affinity of 4-DAMP for the five muscarinic receptor subtypes (M1-M5) has been extensively characterized through radioligand binding assays. These studies consistently demonstrate a high affinity for the M3 subtype, with considerable affinity for M1 and M5, and lower affinity for M2 and M4 receptors. The binding affinity is typically expressed as the inhibition constant (Ki).

| Receptor Subtype | pKi (mean ± SEM) or Ki (nM) | Tissue/Cell Line | Radioligand | Reference |

| M1 | 8.8 ± 0.1 | NB-OK1 cells | [³H]-NMS | [6] |

| M2 | 7.9 ± 0.1 | Rat heart | [³H]-NMS | [6] |

| M3 | 9.1 ± 0.1 | Rat pancreas | [³H]-NMS | [6] |

| M4 | 7.7 ± 0.1 | Rat striatum | [³H]-NMS | [6] |

| M5 | High Affinity | Transfected CHO cells | [³H]-NMS | [7] |

Functional Antagonism

The potency of 4-DAMP as a functional antagonist is often quantified using the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response. Schild analysis is a robust method to determine the pA2 value and to confirm the competitive nature of the antagonism.

| Tissue/Preparation | Agonist | pA₂ Value (mean ± SEM) | Receptor Subtype | Reference |

| Human Colon (Circular Muscle) | Carbachol | 9.41 ± 0.23 | M3 | [5] |

| Human Colon (Longitudinal Muscle) | Carbachol | 9.09 ± 0.16 | M3 | [5] |

| Rat Duodenum (Relaxation) | McN-A-343 | 8.6 | M1 | [3] |

| Rabbit Vas Deferens (Twitch Inhibition) | McN-A-343 | 7.8 | M1 | [3] |

| Guinea-pig Ileum | Carbachol | ~9.0 | M3 | [3] |

| Guinea-pig Atria | Carbachol | ~8.0 | M2 | [3] |

Signaling Pathways

The primary signaling pathway inhibited by 4-DAMP is the M3 muscarinic receptor-Gq protein pathway. Activation of the M3 receptor by acetylcholine leads to the activation of the heterotrimeric G protein, Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[3] IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3] 4-DAMP blocks the initiation of this cascade by preventing acetylcholine from binding to the M3 receptor.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon. — Department of Pharmacology [pharm.ox.ac.uk]

- 5. Binding properties of nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues to M1, M2, M3 and putative M4 muscarinic receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The interaction of 4-DAMP mustard with subtypes of the muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

The Role of 4-DAMP in Peripheral Muscarinic Receptor Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP), a cornerstone antagonist in the pharmacological study of peripheral muscarinic acetylcholine receptors (mAChRs). Its utility in delineating the function of mAChR subtypes, particularly in smooth muscle and glandular tissues, has been invaluable. This document details the pharmacological profile of 4-DAMP, presents key quantitative data, outlines comprehensive experimental protocols, and illustrates the associated signaling pathways.

Introduction to 4-DAMP

4-DAMP is a quaternary ammonium compound that acts as a competitive and selective antagonist at muscarinic acetylcholine receptors. Its permanent positive charge limits its ability to cross the blood-brain barrier, making it an ideal tool for investigating the physiological and pathological roles of peripheral mAChRs without the confounding effects of central nervous system engagement.

Pharmacological Profile and Selectivity

4-DAMP exhibits a distinct selectivity profile for the five muscarinic receptor subtypes (M1-M5). It displays the highest affinity for the M3 receptor subtype, followed by the M1 and M5 subtypes, with significantly lower affinity for the M2 and M4 subtypes. This M3-preferential antagonism has established 4-DAMP as a critical pharmacological instrument for isolating and characterizing M3 receptor-mediated functions in peripheral tissues.

Quantitative Data Summary

The affinity and potency of 4-DAMP at muscarinic receptor subtypes have been quantified through various in vitro assays. The following table summarizes key binding affinity (pKi) and functional antagonism (pA2) values, providing a comparative overview of 4-DAMP's interaction with different mAChR subtypes.

| Receptor Subtype | Assay Type | Preparation | pKi / pA2 Value | Reference |

| M1 | Binding Assay | Human recombinant (CHO cells) | ~8.8 | [1] |

| M2 | Binding Assay | Human recombinant (CHO cells) | ~7.5 | [1] |

| M3 | Binding Assay | Human recombinant (CHO cells) | ~9.0 | [1] |

| M4 | Binding Assay | Human recombinant (CHO cells) | ~7.7 | [1] |

| M5 | Binding Assay | Human recombinant (CHO cells) | ~8.5 | [1] |

| M3 | Functional Assay (Schild) | Guinea Pig Ileum (vs. Carbachol) | 9.0 - 9.4 | [2][3] |

| M2 | Functional Assay (Schild) | Guinea Pig Atria (vs. Carbachol) | ~7.8 | [2] |

| M3 | Functional Assay (Schild) | Human Colon (vs. Carbachol) | 9.09 - 9.41 | [3] |

Note: pKi is the negative logarithm of the inhibition constant (Ki), and pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. Higher values indicate greater affinity/potency.

Key Signaling Pathways

4-DAMP exerts its effects by blocking the downstream signaling cascades initiated by acetylcholine binding to peripheral muscarinic receptors. The primary pathways affected are the Gq/11 pathway for M3 receptors and the Gi/o pathway for M2 receptors.

References

- 1. Loss of [3H]4-DAMP binding to muscarinic receptors in the orbitofrontal cortex of Alzheimer's disease patients with psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on 4-DAMP and M3 Receptor Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning the interaction between 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP) and the M3 muscarinic acetylcholine receptor (M3R). 4-DAMP is a potent and selective competitive antagonist of the M3 receptor, a G-protein coupled receptor (GPCR) pivotal in mediating parasympathetic nervous system responses such as smooth muscle contraction and glandular secretion.[1][2][3] This document outlines the core mechanism of action, details the associated signaling pathways, presents quantitative binding data, and provides comprehensive experimental protocols for the characterization of this crucial pharmacological interaction.

Core Mechanism of Action: Competitive Antagonism

4-DAMP exerts its pharmacological effects by competitively binding to the orthosteric site of the M3 receptor, the same site recognized by the endogenous agonist acetylcholine (ACh).[1] This binding event physically obstructs ACh from activating the receptor, thereby inhibiting the initiation of the downstream signaling cascade.[1] The antagonism is reversible and concentration-dependent. The competitive nature of this interaction is demonstrable through Schild analysis, which typically yields a slope not significantly different from 1, a hallmark of competitive antagonism.[1]

M3 Receptor Signaling Pathway

The M3 muscarinic receptor primarily couples to the Gq family of G-proteins.[2][4][5] Upon agonist binding, the receptor undergoes a conformational change that activates the Gq protein. The activated α-subunit of Gq (Gαq) stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two key second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2][4] IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[4] The elevated cytosolic Ca²⁺ and DAG synergistically activate protein kinase C (PKC), leading to a cascade of downstream cellular responses, including smooth muscle contraction and glandular secretion.[4] 4-DAMP, by blocking the initial binding of ACh, effectively prevents this entire signaling cascade from occurring.[1]

Quantitative Data Presentation

The binding affinity of 4-DAMP for the M3 receptor has been characterized across various species and tissues using different experimental techniques. The following tables summarize key quantitative data from foundational studies.

| Parameter | Value | Species/Tissue/Cell Line | Radioligand | Reference |

| Ki (nM) | ~0.1 - 1.0 | Human M3 (recombinant) | [³H]NMS | [2] |

| Kd (nM) | 7.2 | M3 Receptor (from CHO cells) | Aziridinium ion of 4-DAMP mustard | [6] |

| pA₂ | 8.54 | Bovine Tracheal Smooth Muscle | N/A (Functional Assay) | [7] |

| IC₅₀ (nM) | < 30 | Rat Brain (Midline Thalamus) | [³H]QNB | [8] |

| IC₅₀ (nM) | 30 - 46 | Rat Brain (Hippocampus) | [³H]QNB | [8] |

| IC₅₀ (nM) | 30 - 50 | Rat Brain (Cortex) | [³H]QNB | [8] |

Note: Ki (inhibition constant), Kd (dissociation constant), pA₂ (a measure of antagonist potency from functional studies), and IC₅₀ (half-maximal inhibitory concentration) are all measures of ligand affinity. Values can vary based on experimental conditions, tissue preparation, and the radioligand used.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments used to characterize the 4-DAMP and M3 receptor interaction.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound (e.g., 4-DAMP) by measuring its ability to compete with a radiolabeled ligand for binding to the M3 receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of 4-DAMP for the M3 receptor.

Materials:

-

Cell membranes from cells expressing the M3 receptor (e.g., CHO-K1 cells) or tissue homogenates.[2]

-

Radioligand (e.g., [³H]4-DAMP or [³H]N-methylscopolamine ([³H]NMS)).[2]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[2]

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[2]

-

Unlabeled 4-DAMP at various concentrations.

-

High-affinity muscarinic antagonist (e.g., atropine) for determining non-specific binding.[2]

-

Glass fiber filters and a filtration apparatus.[2]

-

Scintillation cocktail and a liquid scintillation counter.[2]

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend it in the assay buffer to a final protein concentration of 50-200 µg/mL.[2]

-

Assay Setup: In a 96-well plate, add the following in order: assay buffer, a fixed concentration of the radioligand, and varying concentrations of unlabeled 4-DAMP. For total binding, no unlabeled antagonist is added. For non-specific binding, a high concentration of a saturating unlabeled antagonist like atropine is added.[2]

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[2]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[2]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[2]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[2]

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the 4-DAMP concentration to generate a competition curve.

-

Determine the IC₅₀ value from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][2]

Schild Regression Analysis

This functional assay is used to characterize the nature of antagonism and to determine the affinity (pA₂) of a competitive antagonist like 4-DAMP.

Objective: To determine if 4-DAMP acts as a competitive antagonist at the M3 receptor and to calculate its pA₂ value.

Procedure:

-

Agonist Dose-Response Curve: In an isolated tissue preparation that exhibits an M3 receptor-mediated response (e.g., guinea-pig ileum contraction), generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol).[1]

-

Antagonist Incubation: Wash the tissue and incubate it with a fixed concentration of 4-DAMP for a period sufficient to reach equilibrium.[1]

-

Second Agonist Dose-Response Curve: In the continued presence of 4-DAMP, generate a second agonist concentration-response curve. This will be right-shifted compared to the initial curve.[1]

-

Repeat: Repeat steps 2 and 3 with several different concentrations of 4-DAMP.

Data Analysis:

-

Calculate Dose Ratios: For each concentration of 4-DAMP, calculate the dose ratio (the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in the absence of the antagonist).

-

Schild Plot: Create a Schild plot by graphing log(dose ratio - 1) on the y-axis versus the negative logarithm of the molar concentration of 4-DAMP on the x-axis.

-

Linear Regression: Perform a linear regression on the data points. For a competitive antagonist, the slope of the line should not be significantly different from 1.

-

Determine pA₂: The x-intercept of the regression line is the pA₂ value, which represents the negative logarithm of the antagonist concentration that produces a dose ratio of 2.[1]

Conclusion

4-DAMP remains an indispensable pharmacological tool for the study of M3 muscarinic acetylcholine receptors.[2] Its high affinity and selectivity have been fundamental in elucidating the physiological and pathophysiological roles of the M3 receptor in a variety of tissues and systems.[2] The quantitative data and detailed experimental protocols presented in this guide underscore the foundational importance of 4-DAMP in muscarinic receptor research and highlight its continued utility in the development of novel therapeutics targeting the cholinergic system.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. What are M3 receptor antagonists and how do they work? [synapse.patsnap.com]

- 4. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 6. The interaction of 4-DAMP mustard with subtypes of the muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of the muscarinic receptor subtype involved in phosphoinositide metabolism in bovine tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regional binding of 4-diphenylacetoxy-N-methylpiperidine methobromide (4-DAMP) to muscarinic receptors in rat brain and comparative analysis of minimum energy conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

4-DAMP: A Comprehensive Technical Guide to a Seminal M3 Muscarinic Receptor Antagonist

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP) is a quaternary ammonium compound that has been instrumental in the pharmacological characterization of muscarinic acetylcholine receptors (mAChRs). As a potent and selective competitive antagonist of the M3 muscarinic receptor subtype, 4-DAMP has been a cornerstone in elucidating the physiological and pathophysiological roles of this receptor in various tissues, ranging from smooth muscle contraction to glandular secretion.[1] This guide provides a detailed overview of the discovery and history of 4-DAMP, its pharmacological profile, and the key experimental protocols for its use as a research tool. Quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and application in a research setting.

Discovery and History

The quest for selective muscarinic receptor antagonists led to the development of 4-DAMP. In the mid-1980s, the laboratory of R.B. Barlow was at the forefront of investigating structure-activity relationships of muscarinic antagonists to differentiate the then-emerging subtypes of muscarinic receptors.[1] Their work, including the synthesis and pharmacological evaluation of a series of compounds like 4-DAMP, was pivotal.[1] These foundational studies, often employing classical pharmacological preparations such as the guinea-pig ileum and atria, were crucial in demonstrating the heterogeneity of muscarinic receptors.[1]

Chemical Properties

-

Chemical Name: 1,1-dimethyl-4-diphenylacetoxypiperidinium iodide[1][2][3]

-

Common Name: 4-DAMP[1]

-

Chemical Structure: As a quaternary ammonium salt, 4-DAMP is permanently charged. This characteristic limits its ability to cross the blood-brain barrier, making it an excellent tool for studying peripheral muscarinic receptor functions without the confounding effects on the central nervous system.[1][5]

Pharmacological Profile

4-DAMP is characterized by its high affinity and selectivity for the M3 muscarinic receptor subtype.[1] It also exhibits considerable affinity for M1 and M5 subtypes, with lower affinity for M2 and M4 receptors.[1][6] This selectivity has been crucial for dissecting the specific roles of M3 receptors in physiological processes.

Binding Affinity

The binding affinities of 4-DAMP for the different muscarinic receptor subtypes are typically determined through radioligand binding assays. These experiments often involve competition between unlabeled 4-DAMP and a radiolabeled ligand, such as [³H]-N-methylscopolamine ([³H]NMS) or tritiated 4-DAMP ([³H]4-DAMP), for binding to receptors expressed in cell lines or present in tissue homogenates.[1]

Table 1: Binding Affinities (Ki) of 4-DAMP for Muscarinic Receptor Subtypes

| Receptor Subtype | Ki (nM) | Preparation | Reference |

| M1 | ~1-5 | Human neuroblastoma NB-OK1 cells | [7] |

| M2 | ~15-43 | Rat heart | [7] |

| M3 | ~0.4-7.2 | Rat pancreas, Gastric smooth muscle cells | [8][9] |

| M4 | ~10-20 | Rat striatum | [7][8] |

| M5 | High Affinity | (Often grouped with M1/M3) | [1][6] |

Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue or cell preparation.

Functional Antagonism

Functionally, 4-DAMP acts as a competitive antagonist.[1] This is demonstrated by the parallel rightward shift of the concentration-response curves of muscarinic agonists in the presence of 4-DAMP, without a reduction in the maximal response.[1] The potency of a competitive antagonist is often expressed as a pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.[1][10]

Table 2: Functional Potency (pA₂) of 4-DAMP in Various Tissues

| Tissue Preparation | Agonist | pA₂ Value (Mean ± SEM) | Predominant Receptor | Reference |

| Human Colon (Circular Muscle) | Carbachol | 9.41 ± 0.23 | M3 | [10][11] |

| Human Colon (Longitudinal Muscle) | Carbachol | 9.09 ± 0.16 | M3 | [10][11] |

| Rat Urinary Bladder | Acetylcholine | 8.26 ± 0.05 | M3 | [10] |

| Guinea Pig Atria | Bethanechol | ~8.9 | M2 | [10] |

Key Experimental Protocols

Radioligand Binding Assay

This protocol outlines a typical competition binding assay to determine the affinity (Ki) of 4-DAMP for a specific muscarinic receptor subtype.

Materials:

-

Cell membranes from a cell line expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells) or tissue homogenates.[1]

-

Radioligand (e.g., [³H]NMS or [³H]4-DAMP).[1]

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[1]

-

Wash Buffer (e.g., Cold 50 mM Tris-HCl, pH 7.4).[1]

-

Unlabeled 4-DAMP at various concentrations.

-

A high-affinity muscarinic antagonist (e.g., atropine) for determining non-specific binding.[1]

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Incubation: In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled 4-DAMP. For total binding, omit the unlabeled antagonist. For non-specific binding, add a saturating concentration of a high-affinity antagonist like atropine.

-

Equilibration: Incubate the mixture at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

Termination: Rapidly filter the incubation mixture through glass fiber filters to separate the bound and free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of 4-DAMP by subtracting the non-specific binding from the total binding. Plot the specific binding as a percentage of the control (no competitor) against the log concentration of 4-DAMP. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[12]

Isolated Organ Bath for Functional Antagonism (Schild Analysis)

This protocol describes the determination of the pA₂ value of 4-DAMP in an isolated tissue preparation, such as the guinea-pig ileum.

Materials:

-

Isolated tissue (e.g., guinea-pig ileum).

-

Physiological salt solution (e.g., Tyrode's solution), aerated with 95% O₂ / 5% CO₂ and maintained at 37°C.

-

Organ bath system with an isometric force transducer.

-

Muscarinic agonist (e.g., carbachol or acetylcholine).

-

4-DAMP.

Procedure:

-

Tissue Preparation: Dissect the desired tissue and mount a segment in the organ bath containing physiological salt solution under a resting tension (e.g., 1 g).[1]

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15 minutes.[1]

-

Control Agonist Concentration-Response Curve (CRC): Add the muscarinic agonist cumulatively to the organ bath to obtain a concentration-response curve.[1]

-

Washout: Thoroughly wash the tissue until the response returns to the baseline.

-

Antagonist Incubation: Add a known concentration of 4-DAMP to the bath and incubate for a predetermined period (e.g., 30-60 minutes).[1]

-

Second Agonist CRC: In the presence of 4-DAMP, repeat the cumulative addition of the agonist to obtain a second CRC.[1]

-

Repeat: Wash the tissue and repeat steps 5 and 6 with increasing concentrations of 4-DAMP.

-

Data Analysis (Schild Plot): For each concentration of 4-DAMP, calculate the dose ratio (r), which is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ in its absence. Plot log(r-1) against the negative log of the molar concentration of 4-DAMP. For a competitive antagonist, the plot should be linear with a slope not significantly different from 1. The x-intercept of the regression line provides the pA₂ value.[10]

Signaling Pathways

4-DAMP exerts its effects by blocking the action of acetylcholine (ACh) at M3 muscarinic receptors. M3 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq family of G proteins.

M3 Receptor Signaling Cascade:

-

Agonist Binding: Acetylcholine binds to the M3 receptor.

-

G-protein Activation: The receptor activates the Gq protein, causing the exchange of GDP for GTP on the α-subunit (Gαq).

-

PLC Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.

-

PKC Activation: The increased intracellular Ca²⁺ and DAG together activate protein kinase C (PKC).

-

Cellular Response: The rise in intracellular Ca²⁺ and the activation of PKC lead to various cellular responses, such as smooth muscle contraction, glandular secretion, and modulation of ion channel activity.

4-DAMP, as a competitive antagonist, binds to the M3 receptor but does not activate it, thereby preventing acetylcholine from initiating this signaling cascade.

In Vivo Applications

The peripheral selectivity of 4-DAMP, due to its quaternary ammonium structure, makes it a valuable tool for in vivo studies investigating the role of M3 receptors in various physiological processes without central nervous system interference.[1] For instance, in studies of salivation, pre-treatment with 4-DAMP can significantly reduce the salivary secretion induced by a muscarinic agonist like pilocarpine, confirming the primary role of M3 receptors in this response.[1]

Conclusion

4-DAMP remains an indispensable pharmacological tool for the study of muscarinic acetylcholine receptors.[1] Its high affinity and selectivity for the M3 subtype have enabled a detailed characterization of this receptor's role in a multitude of physiological functions. The data and protocols presented in this guide highlight the foundational importance of 4-DAMP in muscarinic receptor research and its continued utility in the development of novel therapeutics targeting the cholinergic system.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. 4-DAMP [medbox.iiab.me]

- 3. 4-DAMP - Wikipedia [en.wikipedia.org]

- 4. usbio.net [usbio.net]

- 5. Kinetics of activation and in vivo muscarinic receptor binding of N-(2-bromoethyl)-4-piperidinyl diphenylacetate: an analog of 4-DAMP mustard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Binding properties of nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues to M1, M2, M3 and putative M4 muscarinic receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The interaction of 4-DAMP mustard with subtypes of the muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-DAMP | M3 muscarinic receptor antagonist | Hello Bio [hellobio.com]

- 10. benchchem.com [benchchem.com]

- 11. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Application Notes: 4-DAMP for In Vitro Muscarinic Receptor Studies

Introduction

1,1-dimethyl-4-diphenylacetoxypiperidinium iodide, commonly known as 4-DAMP, is a potent and widely used pharmacological tool for the in vitro characterization of muscarinic acetylcholine receptors (mAChRs).[1] As a quaternary ammonium salt, 4-DAMP is permanently charged, which limits its ability to cross the blood-brain barrier, making it particularly valuable for studies focusing on peripheral muscarinic receptor functions.[1] Its primary mechanism of action is as a competitive antagonist, where it reversibly binds to muscarinic receptors, blocking the binding of acetylcholine and other muscarinic agonists.[1][2]

Receptor Subtype Selectivity

4-DAMP exhibits a distinct selectivity profile across the five muscarinic receptor subtypes (M1-M5). It possesses the highest affinity for the M3 subtype, making it a seminal M3-selective antagonist.[1][3] It also shows considerable affinity for M1 and M5 receptors, while its affinity for M2 and M4 subtypes is significantly lower.[1] This selectivity allows researchers to pharmacologically dissect the roles of different muscarinic receptor subtypes in various physiological processes.

Data Presentation: Quantitative Analysis of 4-DAMP

The following tables summarize the binding affinities and functional potencies of 4-DAMP for muscarinic receptor subtypes as determined by various in vitro assays.

Table 1: Binding Affinity (Ki) of 4-DAMP for Muscarinic Receptor Subtypes

| Receptor Subtype | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |

| M1 | CHO-K1 Cells | [3H]NMS | ~0.8 | [4] |

| M2 | CHO-K1 Cells | [3H]NMS | ~43 | [4] |

| M3 | CHO-K1 Cells | [3H]NMS | ~0.5 - 7.2 | [4] |

| M4 | CHO-K1 Cells | [3H]NMS | ~1.0 | [4] |

| M5 | CHO-K1 Cells | [3H]NMS | ~0.9 | [4] |

Note: Ki values can vary based on experimental conditions, tissue/cell preparation, and the radioligand used. [3H]NMS refers to [3H]-N-methylscopolamine.

Table 2: Functional Antagonist Potency (IC50, pA2) of 4-DAMP

| Assay Type | Tissue/Preparation | Agonist | Potency Parameter | Value | Reference |

| Smooth Muscle Contraction | Guinea-Pig Ileum | Carbachol | pA2 | 8.9 - 9.3 | [5] |

| Cationic Current Inhibition | Guinea-Pig Ileal Smooth Muscle | Carbachol | Non-competitive antagonism | N/A | [6] |

| Glandular Secretion | Isolated Glandular Tissue | Muscarinic Agonist | IC50 | Varies | [2] |

| Radioligand Binding | Muscle Cells (M3 expressing) | [3H]-scopolamine | IC50 | 0.4 nM | [3] |

| Radioligand Binding | Muscle Cells (M2 expressing) | [3H]-scopolamine | IC50 | 15,000 nM (15 µM) | [3] |

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve, indicative of competitive antagonism.[1]

Signaling Pathways

4-DAMP primarily exerts its effects by blocking the signaling cascade initiated by M1, M3, and M5 muscarinic receptors, which couple to the Gq/11 family of G-proteins. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By blocking the initial receptor activation, 4-DAMP prevents these downstream events.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-DAMP | M3 muscarinic receptor antagonist | Hello Bio [hellobio.com]

- 4. The interaction of 4-DAMP mustard with subtypes of the muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SELECTIVE ALKYLATION OF RAT URINARY BLADDER MUSCARINIC RECEPTORS WITH 4-DAMP MUSTARD REVEALS A CONTRACTILE FUNCTION FOR THE M2 MUSCARINIC RECEPTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Muscarinic receptor subtypes controlling the cationic current in guinea-pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-DAMP in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP) is a potent and selective antagonist of the M3 subtype of muscarinic acetylcholine receptors (mAChRs). As a quaternary ammonium compound, 4-DAMP possesses limited ability to cross the blood-brain barrier, making it an invaluable tool for investigating the physiological and pathological roles of peripheral M3 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine (ACh), primarily couple to Gq/11 proteins. This activation initiates a signaling cascade leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is integral to a variety of cellular responses, including smooth muscle contraction, glandular secretion, and cell proliferation.

In cell culture assays, 4-DAMP is widely utilized to selectively block M3 receptor-mediated signaling, enabling researchers to dissect the specific contributions of this receptor subtype to cellular functions. Its high affinity and selectivity for the M3 receptor make it a crucial pharmacological tool for target validation and drug discovery efforts aimed at conditions involving M3 receptor dysregulation, such as overactive bladder, chronic obstructive pulmonary disease (COPD), and certain types of cancer.

Data Presentation

The potency of 4-DAMP as a competitive antagonist is commonly quantified by its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist required to produce a two-fold rightward shift in an agonist's concentration-response curve.[1] The following tables summarize the binding affinity and functional potency of 4-DAMP in various experimental systems.

Table 1: Functional Potency (pA2) of 4-DAMP in Functional Assays